molecular formula C12H7NOS B1604101 3-(4-Cyanobenzoyl)thiophene CAS No. 42296-08-2

3-(4-Cyanobenzoyl)thiophene

Cat. No.: B1604101
CAS No.: 42296-08-2
M. Wt: 213.26 g/mol
InChI Key: CHMYSGYWUPHBKD-UHFFFAOYSA-N
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Description

3-(4-Cyanobenzoyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a cyanobenzoyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanobenzoyl)thiophene typically involves the acylation of thiophene with 4-cyanobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the thiophene ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-cyanobenzoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyanobenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The cyanobenzoyl group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4 in ether, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 3-(4-Aminobenzoyl)thiophene.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(4-Cyanobenzoyl)thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyanobenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyanobenzoyl group can enhance the compound’s binding affinity and specificity towards its target. The thiophene ring’s aromaticity and electron-rich nature also contribute to its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    3-(4-Methylbenzoyl)thiophene: Similar structure but with a methyl group instead of a cyano group.

    3-(4-Nitrobenzoyl)thiophene: Contains a nitro group, which can significantly alter its reactivity and biological activity.

    3-(4-Methoxybenzoyl)thiophene:

Uniqueness: 3-(4-Cyanobenzoyl)thiophene is unique due to the presence of the electron-withdrawing cyano group, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-(thiophene-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12(14)11-5-6-15-8-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMYSGYWUPHBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641829
Record name 4-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42296-08-2
Record name 4-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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